2-Hydroxy-6-nitrobenzonitrile
Overview
Description
2-Hydroxy-6-nitrobenzonitrile is an aromatic organic compound with the molecular formula C7H4N2O3 It is characterized by the presence of a hydroxyl group and a nitro group attached to a benzene ring, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 2-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-Amino-6-nitrobenzonitrile.
Substitution: Various substituted benzonitriles.
Oxidation: Quinones and related compounds
Scientific Research Applications
2-Hydroxy-6-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-hydroxy-6-nitrobenzonitrile exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and hydroxyl groups allows for various interactions at the molecular level, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Hydroxy-5-nitrobenzonitrile
- 2-Hydroxy-4-nitrobenzonitrile
- 2-Hydroxy-3-nitrobenzonitrile
Comparison: 2-Hydroxy-6-nitrobenzonitrile is unique due to the specific positioning of the nitro group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different solubility, melting point, and reactivity patterns, making it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
2-hydroxy-6-nitrobenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-4-5-6(9(11)12)2-1-3-7(5)10/h1-3,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZZIZQQRXJMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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